molecular formula C10H10ClNO2 B13447535 methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate

methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate

Cat. No.: B13447535
M. Wt: 211.64 g/mol
InChI Key: QDOGVWQTPYNBTB-UHFFFAOYSA-N
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Description

Methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is a heterocyclic compound that features a cyclopenta[c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application, such as its role in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

methyl 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate

InChI

InChI=1S/C10H10ClNO2/c1-14-10(13)7-4-6-2-3-12-9(11)8(6)5-7/h2-3,7H,4-5H2,1H3

InChI Key

QDOGVWQTPYNBTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C1)C(=NC=C2)Cl

Origin of Product

United States

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